4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Beschreibung
The compound 4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic molecule featuring a thiazole core substituted with a carboxamide group, a triazolopyridazine ether linkage, and a pyrrole moiety.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-15-19(32-22(24-15)28-12-5-6-13-28)21(30)23-11-14-31-18-10-9-17-25-26-20(29(17)27-18)16-7-3-2-4-8-16/h2-10,12-13H,11,14H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWPAPLZPFAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Triazole and Pyridazine Rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Thiazole and Pyrrole Moieties : These structures contribute to the compound's potential pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of triazoles, such as those containing the [1,2,4]triazolo[4,3-b]pyridazine structure, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of triazole derivatives reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains of bacteria . This suggests that the compound may possess similar or enhanced antibacterial properties.
Anticancer Potential
The compound's structural elements suggest potential anticancer activity. Triazoles have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
In vitro studies have demonstrated that related compounds can inhibit cell growth in cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific substituents on the triazole ring has been linked to increased potency .
Anti-inflammatory Effects
Compounds with thiazole and pyrrole moieties are also noted for their anti-inflammatory properties. Research shows that such derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes. For example, triazole derivatives have been shown to act as inhibitors of urease and other critical enzymes involved in bacterial metabolism .
Molecular Interactions
The interactions at the molecular level, particularly hydrogen bonding and π-π stacking facilitated by the aromatic rings, enhance the binding affinity of the compound to its biological targets. This is crucial for its efficacy as an antimicrobial and anticancer agent.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Triazolo-Pyridazine | 0.125 | Antibacterial |
| Compound B | Thiazole Derivative | 0.250 | Anticancer |
| Compound C | Pyrrole Analog | 0.200 | Anti-inflammatory |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Analysis
The compound’s structural uniqueness arises from the integration of three key moieties:
- Thiazole-5-carboxamide : Common in bioactive molecules (e.g., kinase inhibitors).
- Triazolopyridazine ether : Imparts rigidity and influences electronic properties.
- Pyrrole substituent : Enhances π-π stacking interactions in target binding.
Table 1: Structural Comparison with Analogues
Key Observations :
- The triazolopyridazine ether in the target compound distinguishes it from analogues with simpler triazole or imidazole systems (e.g., compound i in ). This moiety may enhance metabolic stability compared to ester or amide linkages .
- The pyrrole substituent in the target compound could improve binding affinity relative to methoxyphenyl or piperazinyl groups in analogues, as pyrroles facilitate hydrophobic and π-stacking interactions .
Table 2: Functional Comparison Based on Substituent Effects
| Feature | Target Compound | Analogues (e.g., BP 27384, compound i ) | Implications |
|---|---|---|---|
| Aromatic Systems | Triazolopyridazine, pyrrole | Imidazothiazole, methoxyphenyl | Enhanced π-stacking and rigidity in the target compound. |
| Solubility | Ether linkage, pyrrole | Piperazinyl (BP 27384), methoxy (compound i ) | Pyrrole may reduce solubility vs. piperazinyl but improve membrane permeation. |
| Metabolic Stability | Ether bond | Amide/ester bonds (compound 8 ) | Ethers are less prone to hydrolysis, potentially increasing half-life. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
